molecular formula C21H16N2O3S B4312062 methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B4312062
M. Wt: 376.4 g/mol
InChI Key: KUAXAUSYQGQSDW-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-(1-naphthyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system fused with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-3-(1-naphthyl)thiophene with cyanoacetic acid in the presence of a base can lead to the formation of the desired thienopyran ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-(1-naphthyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The carboxylate group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate esterification, while amines can be used for amidation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Ester and amide derivatives.

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-(1-naphthyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-6-cyano-2-methyl-7-(1-naphthyl)-7H-thieno[3,2-b]pyran-3-carboxylate stands out due to its unique thienopyran ring system fused with a naphthyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-naphthalen-1-yl-7H-thieno[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-11-16(21(24)25-2)18-19(27-11)17(15(10-22)20(23)26-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,17H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAXAUSYQGQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-1-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

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